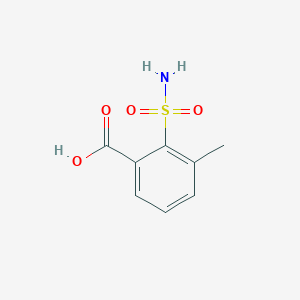

3-Methyl-2-sulfamoylbenzoic acid

Description

3-Methyl-2-sulfamoylbenzoic acid is a benzoic acid derivative featuring a methyl group at the 3-position and a sulfamoyl group (-SO₂NH₂) at the 2-position of the aromatic ring. Its molecular formula is C₈H₉NO₄S (molecular weight: 239.23 g/mol). This compound is structurally significant due to the interplay between the electron-withdrawing sulfamoyl group and the methyl substituent, which influences its physicochemical properties, such as solubility, melting point, and reactivity.

Properties

Molecular Formula |

C8H9NO4S |

|---|---|

Molecular Weight |

215.23 g/mol |

IUPAC Name |

3-methyl-2-sulfamoylbenzoic acid |

InChI |

InChI=1S/C8H9NO4S/c1-5-3-2-4-6(8(10)11)7(5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13) |

InChI Key |

HPSFLQXVHGVYEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-sulfamoylbenzoic acid typically involves the following steps:

Nitration of Toluene: Toluene is nitrated to produce 3-nitrotoluene.

Reduction: The nitro group in 3-nitrotoluene is reduced to an amino group, forming 3-aminotoluene.

Sulfonation: 3-aminotoluene undergoes sulfonation to introduce the sulfamoyl group, resulting in 3-methyl-2-sulfamoylaniline.

Oxidation: The methyl group is oxidized to a carboxylic acid, yielding 3-Methyl-2-sulfamoylbenzoic acid.

Industrial Production Methods

Industrial production of 3-Methyl-2-sulfamoylbenzoic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-sulfamoylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The methyl group can be further oxidized to form different oxidation states.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of sulfonamides or esters.

Scientific Research Applications

3-Methyl-2-sulfamoylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.

Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Sulfamoyl and Methyl Group Variations

3-Methyl-2-sulfamoylbenzoic acid vs. 3-Methyl-4-sulfamoylbenzoic acid

- Structural Difference : The sulfamoyl group shifts from the 2- to the 4-position on the aromatic ring.

- Impact : Positional isomerism alters electronic distribution and steric effects. For example, 3-methyl-4-sulfamoylbenzoic acid (CAS 892878-60-3) exhibits a lower structural similarity score (0.96 vs. 1.00 for the 2-sulfamoyl analog), indicating distinct reactivity and binding properties .

3-Methyl-2-sulfamoylbenzoic acid vs. 2-Methylsulfonylbenzoic acid

- Structural Difference : Replacement of the sulfamoyl (-SO₂NH₂) with a sulfonyl (-SO₂) group.

- Impact : The sulfonyl group lacks the amine moiety, reducing hydrogen-bonding capacity. This results in a higher melting point (230°C for 3-methylsulfonylbenzoic acid vs. ~137–140°C for sulfamoyl derivatives) .

Sulfonamide Derivatives

Sulfamethoxazole-Related Compounds

- Example : USP Sulfamethoxazole Related Compound G (C₁₀H₁₁N₃O₃S, MW 253.28) contains a sulfonamide group linked to a methylisoxazole moiety.

- Key Difference : The benzoic acid backbone in 3-methyl-2-sulfamoylbenzoic acid contrasts with the isoxazole-containing derivatives, which are optimized for antibacterial activity via dihydropteroate synthase inhibition .

Sulfanilic Acid (4-Aminobenzenesulfonic Acid)

Sulfonylurea Herbicide Analogs

Metsulfuron-Methyl (CAS 74223-64-6)

- Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate.

- Comparison : The triazine ring and ester group in metsulfuron-methyl confer herbicidal activity by inhibiting acetolactate synthase (ALS), a mechanism absent in 3-methyl-2-sulfamoylbenzoic acid due to its simpler structure .

Non-Sulfamoyl Benzoic Acid Derivatives

3-Hydroxy-2-methylbenzoic Acid (CAS 603-80-5)

Research Findings and Trends

- Synthetic Utility : 3-Methyl-2-sulfamoylbenzoic acid serves as a precursor for sulfonylurea herbicides, where its sulfamoyl group facilitates nucleophilic substitution reactions with triazine derivatives .

- Pharmacological Potential: Sulfonamide analogs like sulfamethoxazole demonstrate that sulfamoyl groups enhance target binding via hydrogen bonding, suggesting unexplored therapeutic avenues for 3-methyl-2-sulfamoylbenzoic acid .

- Stability Concerns : Sulfamoyl derivatives are prone to hydrolysis under acidic conditions, necessitating careful storage (e.g., anhydrous, low-temperature environments) .

Notes for Researchers

- Solubility : 3-Methyl-2-sulfamoylbenzoic acid is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) .

- Analytical Methods : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, as sulfamoyl groups absorb strongly at 210–230 nm .

- Safety: Limited toxicity data are available; handle with standard precautions for sulfonamides (e.g., avoid inhalation, use PPE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.